

A First-Principles Comparison of Cesium Lead Triiodide (CsPbI₃) Surfaces

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Compound of Interest

Compound Name: cesium;triiodide

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Cesium lead triiodide (CsPbI₃) has emerged as a leading all-inorganic candidate for next-generation photovoltaic and optoelectronic applications, lauded for its thermal stability and suitable band gap.^{[1][2]} However, the performance and long-term stability of CsPbI₃-based devices are critically influenced by the properties of its surfaces and interfaces. Understanding the atomic and electronic structure of these surfaces is paramount for developing effective passivation strategies and improving device efficiency. First-principles calculations, primarily based on Density Functional Theory (DFT), provide an indispensable atomic-level insight into surface stability, electronic properties, and defect physics.

This guide offers an objective comparison of CsPbI₃ surfaces, drawing upon data from numerous first-principles studies. We present quantitative data in structured tables, detail the computational methodologies employed, and provide visualizations to clarify complex relationships and workflows.

Experimental and Computational Protocols

First-principles studies of perovskite surfaces are computationally intensive investigations that model the material from the fundamental laws of quantum mechanics.

General Methodology: The predominant theoretical framework is Density Functional Theory (DFT), which allows for the calculation of the electronic structure and total energy of a system.

[3][4][5][6] These calculations are typically performed using software packages like the Vienna Ab initio Simulation Package (VASP).[7]

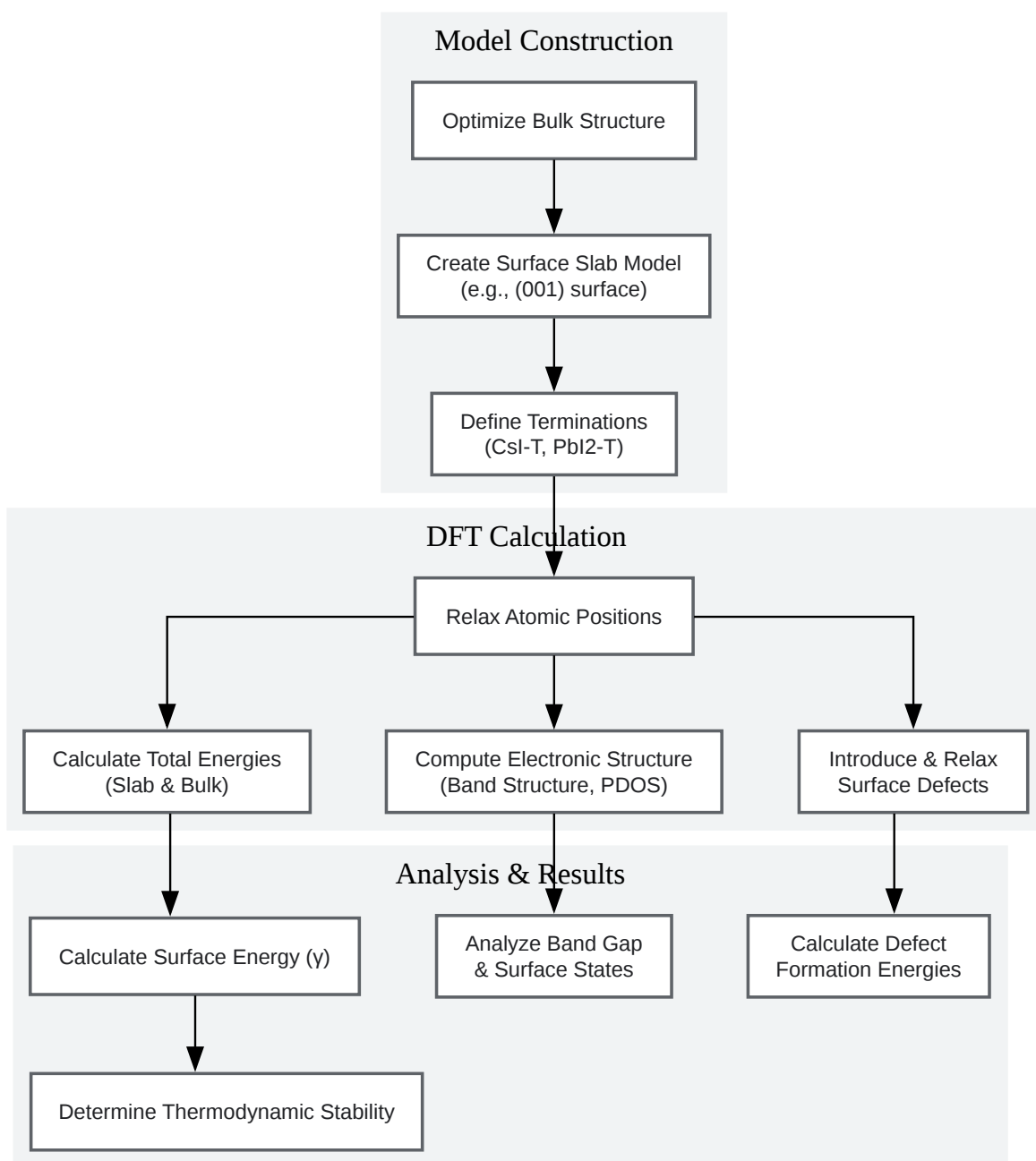
Key Steps:

- **Structural Modeling:** Surfaces are modeled using a "slab" approach. A finite number of atomic layers (a slab) is created, and a vacuum region is added to separate the slab from its periodic images, thus simulating a surface.[8][9] Symmetric slabs with identical top and bottom terminations are often used to prevent the creation of an artificial net dipole.[8][10] The (001) surface is the most frequently studied facet for CsPbI₃.[8][11]
- **DFT Calculations:**
 - **Exchange-Correlation Functional:** The choice of the exchange-correlation functional is crucial. The Perdew–Burke–Ernzerhof (PBE) functional, a type of Generalized Gradient Approximation (GGA), is widely used for structural relaxation and energy calculations.[4][5][12][13] For more accurate electronic properties, especially the band gap, hybrid functionals like HSE06 or meta-GGA functionals such as SCAN are employed.[14][15]
 - **Energy Cutoff and k-point Mesh:** A plane-wave energy cutoff (e.g., 400 eV) and a Monkhorst-Pack k-point mesh for sampling the Brillouin zone are carefully chosen to ensure the convergence of the total energy.[4]
 - **Structural Relaxation:** The atomic positions within the slab are relaxed until the forces on each atom are below a specific threshold (e.g., 0.01 eV/Å).[4]
- **Property Calculations:**
 - **Surface Energy:** To compare the stability of different surface terminations, the surface energy (γ) is calculated. It is defined as the excess energy of the slab compared to the bulk material, normalized by the surface area.[11]
 - **Electronic Structure:** The band structure and Projected Density of States (PDOS) are computed to determine the band gap and identify any electronic states localized at the surface, which could act as charge carrier traps.[3][11]

- Defect Formation Energy: The energy required to create a point defect (like a vacancy or interstitial) on the surface is calculated to predict the dominant defect types.[\[16\]](#)[\[17\]](#)

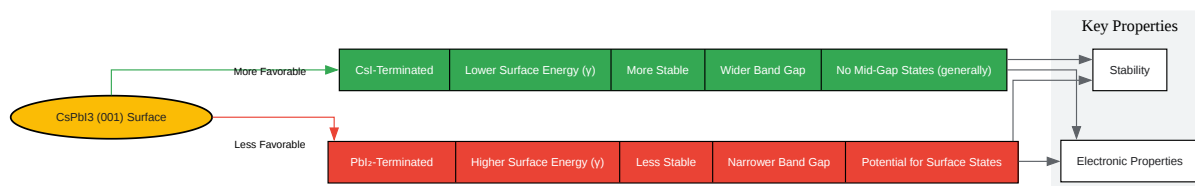
Workflow and Comparative Diagrams

The following diagrams illustrate the typical workflow for a first-principles surface study and compare the key properties of different CsPbI₃ surface terminations.



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Caption: Workflow for a first-principles study of perovskite surfaces.



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Caption: Comparison of CsI- and PbI₂-terminated CsPbI₃ surfaces.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various first-principles studies on CsPbI₃ surfaces.

Table 1: Calculated Surface Energies (γ) for Different CsPbI₃ Surfaces

Crystal Phase	Surface Orientation	Termination	Surface Energy (J/m ²)	Reference
Cubic (α)	(001)	CsI	0.040	[11]
Cubic (α)	(001)	PbI ₂	0.097	[11]
Orthorhombic (γ)	(110)	CsI	0.062	[3]
Orthorhombic (γ)	(100)	Stoichiometric	0.108	[3]

Lower surface energy indicates higher thermodynamic stability.

Table 2: Calculated Electronic Band Gaps

System	Termination	Calculation Method	Band Gap (eV)	Reference
Bulk (Cubic)	-	GGA-PBE	1.42	[12] [13]
Bulk (Cubic)	-	mBJ	1.72	[12] [13]
(001) Surface	CsI	DFT	1.664	[11]
(001) Surface	PbI ₂	DFT	1.452	[11]

Note: DFT with standard functionals like PBE typically underestimates the band gap compared to experimental values (~1.7 eV).[\[1\]](#)[\[5\]](#)

Table 3: Key Findings on Surface Defect Formation

Defect Type	Location	Key Finding	Reference
Cesium Vacancy (VCs)	All Phases	Has the lowest formation energy among vacancies.	[16]
Lead Vacancy (VPb)	α -phase (001)	Formation energy is significantly increased compared to the bulk.	[16]
Iodine Vacancy (VI)	α -phase (001)	Formation energy is significantly increased compared to the bulk.	[16]
Antisite (PbCs)	Bulk/Surface	Forms in concentrations comparable to prominent point defects.	[18]
Various	Orthorhombic (110)	The most stable CsI-terminated surface has no mid-gap states.	[3] [4]

Comparative Analysis

Surface Stability: A consistent finding across numerous studies is that the CsI-terminated (001) surface is thermodynamically more stable than the PbI_2 -terminated surface for both the cubic (α) and orthorhombic (γ) phases of CsPbI_3 .^{[2][11][19][20][21]} This is evidenced by its significantly lower calculated surface energy (see Table 1). For the orthorhombic phase, which is relevant at room temperature, the CsI-terminated (110) surface is predicted to have the lowest surface energy, making it particularly stable.^{[3][4]} This preference for CsI termination is analogous to findings for hybrid perovskites like MAPbI_3 , where the MAI-terminated surface is more stable than the PbI_2 -terminated one.^{[2][10]}

Electronic Properties: The electronic structure of the surface is critical, as defect states within the band gap ("mid-gap states") can act as non-radiative recombination centers, harming device efficiency. First-principles calculations show that the most stable CsPbI_3 surfaces, such as the CsI-terminated (001) and (110) orientations, are generally electronically benign and do not introduce deep trap states within the band gap.^{[3][4][19][20]} Some studies note that while no new states appear in the gap, the cubic α -phase can exhibit surface states near the conduction band edge, which could influence charge extraction.^{[8][19][20]} In contrast, the less stable PbI_2 termination is more prone to forming detrimental in-gap states.^[9]

Surface Defects: Surfaces are natural sites for the formation of point defects. Calculations indicate that cesium vacancies (VCs) have a very low formation energy, suggesting they are likely to be abundant.^[16] While many intrinsic point defects are "shallow," meaning their energy levels are close to the band edges and do not severely impact performance, certain antisite defects can form in significant concentrations and require consideration.^{[1][18]} The local environment of the surface can alter defect formation energies compared to the bulk; for instance, the energy to create lead and iodine vacancies is higher on the α -phase (001) surface, which could be a stabilizing factor.^[16]

Conclusion

First-principles calculations provide a detailed and consistent picture of CsPbI_3 surfaces. The key takeaways for researchers are:

- **CsI Termination is Energetically Preferred:** Across different phases and facets, surfaces terminated with a CsI layer are consistently more stable than those terminated with PbI_2 .

This has direct implications for synthesis and processing conditions, which can be tuned to favor the formation of these more stable and electronically favorable surfaces.

- **Stable Surfaces are Electronically Clean:** The most stable surface terminations of CsPbI_3 are generally free of deep trap states, which contributes to the material's excellent optoelectronic properties and high defect tolerance.^[1]
- **Defect Control is Crucial:** While intrinsically tolerant to many defects, the prevalence of certain vacancies (VCs) and antisites (PbCs) at the surface highlights the need for targeted surface passivation strategies to further enhance device stability and efficiency.

This computational guidance is invaluable for the rational design of high-performance and long-lasting solar cells and other optoelectronic devices based on all-inorganic cesium lead iodide perovskites.

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